3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H11NO3·HCl It is a derivative of propanoic acid, featuring an amino group and a furan ring with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride typically involves the reaction of 5-methylfuran-2-carboxylic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It is believed to function by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect processes such as inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-furyl)propanoic acid: Similar structure but with a different substitution pattern on the furan ring.
3-(5-methylfuran-2-yl)propanoic acid: Lacks the amino group, leading to different chemical properties and reactivity.
Uniqueness
3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a methyl-substituted furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-3-(5-methylfuran-2-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-2-3-7(12-5)6(9)4-8(10)11;/h2-3,6H,4,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATOKKKOSPUUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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